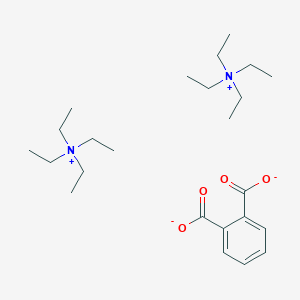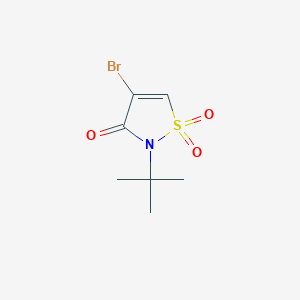
1,2,4-Trifluoro-5-(trichloromethyl)benzene
Vue d'ensemble
Description
1,2,4-Trifluoro-5-(trichloromethyl)benzene is an organic compound with the chemical formula C7H2Cl3F3. It is a colorless liquid with a pungent odor and is known for its stability at room temperature but decomposes at high temperatures . This compound is often used as a solvent and plays a significant role in various chemical reactions and industrial applications .
Méthodes De Préparation
The preparation of 1,2,4-Trifluoro-5-(trichloromethyl)benzene involves several synthetic routes. One common method is the fluorination of trichloromethylbenzene. This process typically requires specific reaction conditions, including the use of catalysts and controlled temperatures . Industrial production methods often involve large-scale synthesis using similar fluorination techniques to ensure high yield and purity .
Analyse Des Réactions Chimiques
1,2,4-Trifluoro-5-(trichloromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in substitution reactions where the trichloromethyl group is replaced by other functional groups.
Oxidation and Reduction: It can undergo oxidation to form corresponding acids or reduction to form simpler hydrocarbons.
Radical Reactions: The trifluoromethyl group plays a crucial role in radical reactions, which are essential in pharmaceuticals and agrochemicals.
Applications De Recherche Scientifique
1,2,4-Trifluoro-5-(trichloromethyl)benzene has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,2,4-Trifluoro-5-(trichloromethyl)benzene involves its interaction with molecular targets through its trifluoromethyl and trichloromethyl groups. These interactions can lead to the formation of reactive intermediates, which then participate in various chemical reactions. The pathways involved often include radical formation and subsequent reactions with other molecules .
Comparaison Avec Des Composés Similaires
1,2,4-Trifluoro-5-(trichloromethyl)benzene can be compared with similar compounds such as:
1,4-Dichloro-2-(trifluoromethyl)benzene: This compound has similar chemical properties but differs in the position of the chlorine and trifluoromethyl groups.
2,4,5-Trifluoro-3-(trichloromethyl)benzene: Another similar compound with slight variations in the position of the functional groups.
1,2,4,5-Tetramethylbenzene: Although not containing fluorine or chlorine, it serves as a comparison in terms of its aromatic structure and industrial applications.
This compound stands out due to its unique combination of trifluoromethyl and trichloromethyl groups, which confer distinct chemical reactivity and stability .
Propriétés
IUPAC Name |
1,2,4-trifluoro-5-(trichloromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl3F3/c8-7(9,10)3-1-5(12)6(13)2-4(3)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCDGLYXARUKIHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl3F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60597385 | |
| Record name | 1,2,4-Trifluoro-5-(trichloromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60597385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136364-60-8 | |
| Record name | 1,2,4-Trifluoro-5-(trichloromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60597385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,6,7-Trimethyl-8-azatricyclo[3.3.0.0~2,7~]octane](/img/structure/B159904.png)

![3-(3-Fluoropropyl)-6-(2-hydroxypropan-2-yl)-7-methoxy-1,2,3,4,5,6,7,7a-octahydro-4a,7-ethano-4,12-methano[1]benzofuro[3,2-e]isoquinolin-9-ol](/img/structure/B159907.png)







![(1S,2S,4R,6S,8S,11R,12S,15R,16R)-2,16-dimethyl-15-[(2R)-6-methylheptan-2-yl]-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecane](/img/structure/B159930.png)



